tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate serves as a significant intermediate in the synthesis of biologically active compounds. For instance, it is used in the synthesis of crizotinib, an important medication in cancer treatment (Kong et al., 2016). Additionally, it plays a role in the creation of various structurally complex molecules, such as those with antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Structural and Chemical Studies
The compound has been studied for its crystal structure and chemical characteristics. Research includes detailed analysis of its crystal system, molecular conformation, and molecular electrostatic potential, providing insights into its physicochemical properties (Ye et al., 2021). This information is crucial for understanding how the compound interacts in various chemical reactions and its potential applications in medicinal chemistry.
Pharmacological Core Development
This compound forms the basis of a pharmacologically useful core, aiding in the development of new drugs. Its piperazine derivative has been utilized in the creation of novel chemistry, leading to the development of drugs with potential therapeutic applications (Gumireddy et al., 2021).
Crystallographic Analysis and Applications
Crystallographic analysis of the compound, such as single-crystal X-ray diffraction data, helps in understanding its molecular geometry and bonding. This analysis is vital for the development of new chemical entities with potential therapeutic applications (Mamat et al., 2012).
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known to be a ligand, meaning it can coordinate with metals through nitrogen to form new complexes . This suggests that it may interact with its targets by forming complexes, which could potentially alter the function or activity of the target.
Pharmacokinetics
For instance, boronic esters are known to be susceptible to hydrolysis , which could affect the compound’s stability and bioavailability.
Result of Action
As an intermediate in the synthesis of biologically active compounds, its action could potentially lead to the formation of these active compounds, which could have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, the pH of the environment in which this compound is present could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can participate in various chemical reactions, suggesting that they may interact with biomolecules in a similar manner .
Metabolic Pathways
Boronic esters are known to be involved in various chemical reactions, suggesting that they may participate in certain metabolic pathways .
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSUBUWTUTLAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674659 | |
Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940284-98-0 | |
Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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